tert-Butoxycarbonylamino-naphthalen-1-yl-acetic acid
Description
tert-Butoxycarbonylamino-naphthalen-1-yl-acetic acid is a Boc-protected amino acid derivative featuring a naphthalen-1-yl substituent. The tert-butoxycarbonyl (Boc) group serves as a protective moiety for the amine, enhancing stability during synthetic processes, particularly in peptide synthesis. The naphthalene ring contributes steric bulk and aromatic interactions, making this compound valuable in medicinal chemistry for designing inhibitors or probes targeting hydrophobic binding pockets. Its molecular formula is C₁₇H₁₉NO₄, with a molecular weight of 301.34 g/mol (exact analog data inferred from positional isomers) .
Properties
IUPAC Name |
2-[(2-methylpropan-2-yl)oxycarbonylamino]-2-naphthalen-1-ylacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO4/c1-17(2,3)22-16(21)18-14(15(19)20)13-10-6-8-11-7-4-5-9-12(11)13/h4-10,14H,1-3H3,(H,18,21)(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRBQDQOOFCWHTR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C1=CC=CC2=CC=CC=C21)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Standard Laboratory-Scale Synthesis
A foundational approach involves reacting 2-amino-2-(naphthalen-1-yl)acetic acid with di-tert-butyl dicarbonate (Boc₂O) in the presence of a mild base. Triethylamine (TEA) or sodium carbonate is typically used to deprotonate the amine, facilitating nucleophilic attack on Boc₂O.
Representative Procedure :
-
Reagents : 2-Amino-2-(naphthalen-1-yl)acetic acid (1 equiv), Boc₂O (1.2 equiv), TEA (2 equiv), tetrahydrofuran (THF).
-
Conditions : Stir at 25°C for 12–16 hours under nitrogen.
-
Workup : Quench with aqueous HCl, extract with ethyl acetate, dry over Na₂SO₄, and concentrate.
This method prioritizes simplicity and reproducibility, making it ideal for small-scale research.
Industrial-Scale Optimization
Industrial production demands cost efficiency, scalability, and minimal purification steps. Patent CN108033931B outlines a Boc protection strategy for piperazine derivatives, which can be adapted for Boc-Nap-Ac synthesis. Key modifications include:
Continuous Flow Reactor Systems
Solvent and Base Selection
Industrial protocols often replace TEA with sodium carbonate to reduce costs and simplify waste management. THF remains the solvent of choice due to its compatibility with Boc chemistry and ease of removal.
Alternative Synthetic Routes
| Step | Reagents | Conditions | Yield |
|---|---|---|---|
| Chlorination | SOCl₂ (1.2 equiv) | 0–5°C, 4 hours | 95% |
| Boc Protection | Boc₂O (1.5 equiv), KOtBu (2.5 equiv) | 25°C, 12 hours | 88% |
Purification and Characterization
Recrystallization Techniques
Crude Boc-Nap-Ac is often purified via recrystallization. Patent CN105017301A recommends sherwood oil (a mixture of aliphatic hydrocarbons) for high-purity yields (>98%).
Chemical Reactions Analysis
Oxidation and Reduction Reactions
Boc-Nap-Ac undergoes oxidation and reduction at distinct sites depending on reaction conditions:
-
Oxidation : The naphthalene ring is susceptible to strong oxidizers, forming 1,4-naphthoquinone derivatives under acidic conditions .
-
Reduction : Selective reduction of the carboxylic acid moiety to an alcohol proceeds efficiently with borohydrides, retaining Boc protection .
Hydrolysis and Deprotection
The Boc group is cleavable under controlled acidic conditions:
-
Kinetics : Complete deprotection occurs within 2–4 hours at 25°C using TFA, with >95% recovery of the amine .
-
Selectivity : Acidic conditions do not affect the naphthalene ring, preserving its integrity .
Substitution Reactions
The naphthalene ring undergoes electrophilic substitution, particularly at the 4-position:
| Reaction | Reagents | Position | Product | Yield |
|---|---|---|---|---|
| Nitration | HNO₃/H₂SO₄ | C4 | 4-Nitro-Boc-Nap-Ac | 65% |
| Sulfonation | SO₃/H₂SO₄ | C4 | 4-Sulfo-Boc-Nap-Ac | 58% |
-
Mechanism : The electron-rich naphthalene ring directs substituents to the para position due to resonance stabilization .
Esterification and Amidation
The carboxylic acid group reacts readily with alcohols or amines:
| Reaction | Reagents | Product | Yield |
|---|---|---|---|
| Esterification | DCC/DMAP, ROH | Boc-Nap-Ac ester (e.g., methyl ester) | 88–93% |
| Amidation | EDC/HOBt, RNH₂ | Boc-Nap-Ac amide | 75–82% |
-
Catalysis : Dicyclohexylcarbodiimide (DCC) and ethyl dimethylaminopropyl carbodiimide (EDC) are optimal for activating the carboxyl group .
Radical Reactions
Boc-Nap-Ac participates in nitrogen-centered radical (NCR) chemistry:
| Reaction | Initiator | Outcome |
|---|---|---|
| Aminyl Radical Cyclization | AIBN, Bu₃SnH | Pyrrolizidine derivatives |
| H-Atom Transfer | UV light | Alkylamine products |
-
Mechanism : Aminyl radicals generated via AIBN undergo 5-exo cyclization with alkenes, forming nitrogen heterocycles .
Comparative Reactivity
Key differences between Boc-Nap-Ac and related compounds:
| Compound | Reactivity with TFA | Naphthalene Ring Stability |
|---|---|---|
| Boc-Nap-Ac | Rapid deprotection (~2 hr) | High (no side reactions) |
| Naphthalene-1-acetic acid | N/A | Moderate (prone to oxidation) |
Industrial and Pharmaceutical Relevance
Scientific Research Applications
Chemical Synthesis
Building Block for Complex Molecules
- tert-Butoxycarbonylamino-naphthalen-1-yl-acetic acid serves as an essential intermediate in the synthesis of complex organic molecules. The tert-butoxycarbonyl group protects the amine functionality, allowing for selective reactions at other sites on the molecule. This protection is crucial in multi-step organic synthesis where controlled deprotection can be achieved under specific conditions .
Synthesis of Peptides
- The compound is also employed in peptide synthesis, where it facilitates the formation of peptide bonds while maintaining stability during the reaction process. It allows for the introduction of naphthalene moieties into peptide structures, enhancing their properties.
Biological Research
Enzyme Mechanism Studies
- In biological research, this compound is used to investigate enzyme mechanisms and protein-ligand interactions. Its chiral nature allows researchers to study stereochemical effects in enzyme-substrate interactions, providing insights into enzymatic activity and specificity .
Pharmaceutical Development
- The compound acts as an intermediate in the synthesis of pharmaceutical compounds. Its derivatives have shown potential as inhibitors for various biological targets, including protein tyrosine phosphatases, which are critical in regulating cellular processes such as growth and differentiation .
Medicinal Chemistry
Drug Delivery Systems
- In medicinal chemistry, this compound is utilized in developing drug delivery systems. The protective group can be selectively removed to release active pharmaceutical ingredients (APIs) that target specific biological receptors or enzymes, enhancing therapeutic efficacy while minimizing side effects .
Potential Anti-Cancer Applications
- Recent studies have indicated that compounds derived from this structure may exhibit anti-cancer properties. For instance, modifications of naphthalene-based acetic acids have been linked to significant inhibition of cancer cell lines, suggesting potential therapeutic applications in oncology .
Industrial Applications
Specialty Chemicals Production
Mechanism of Action
The mechanism of action of tert-Butoxycarbonylamino-naphthalen-1-yl-acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The tert-butoxycarbonyl group protects the amine functionality, allowing selective reactions to occur at other sites on the molecule. This protection is crucial in multi-step organic synthesis, where selective deprotection can be achieved under controlled conditions .
Comparison with Similar Compounds
Comparison with Similar Compounds
Positional Isomers: Naphthalen-2-yl vs. Naphthalen-1-yl
The positional isomer 2-((tert-Butoxycarbonyl)amino)-2-(naphthalen-2-yl)acetic acid (CAS 33741-79-6) shares the same molecular formula (C₁₇H₁₉NO₄) and weight (301.34 g/mol) but differs in the naphthalene substitution pattern. For example, naphthalen-1-yl derivatives may exhibit stronger π-π interactions due to the proximity of the fused ring system to the acetic acid backbone. Storage conditions (dry, room temperature) and hazards (H302, H315, H319, H335) remain consistent with the target compound .
Substituted Phenyl Analogs
TERT-BUTOXYCARBONYLAMINO-(4-NITRO-PHENYL)-ACETIC ACID replaces the naphthalene with a 4-nitrophenyl group. The nitro substituent introduces strong electron-withdrawing effects, increasing reactivity in coupling reactions and altering solubility. This derivative is often used in peptide synthesis where electronic modulation is critical. However, the nitro group may reduce metabolic stability compared to the naphthalen-1-yl analog. Its molecular formula is C₁₄H₁₈N₂O₆ (inferred from structural similarity), with a higher polarity due to the nitro group .
Unprotected Amino Acid Counterparts
(R)-2-Amino-2-(naphthalen-1-yl)acetic acid lacks the Boc protecting group, rendering the amine moiety reactive but unstable under acidic or oxidative conditions. The absence of Boc reduces lipophilicity, impacting membrane permeability in drug delivery applications. This compound is prone to racemization during peptide synthesis, whereas Boc protection mitigates this issue in the target molecule .
Heterocyclic Analogs
Azetidine-based derivatives, such as (R)-1-(tert-Butoxycarbonyl)azetidine-2-carboxylic acid (similarity score: 1.00) and 2-(1-(tert-Butoxycarbonyl)azetidin-3-yl)acetic acid (similarity score: 0.80), replace the naphthalene with constrained azetidine rings. These analogs impose conformational restrictions on peptide backbones, favoring specific secondary structures (e.g., β-turns). However, the reduced aromaticity diminishes hydrophobic interactions compared to the naphthalen-1-yl variant .
Structural and Functional Data Tables
Table 1: Molecular Properties Comparison
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituent | Application Notes |
|---|---|---|---|---|
| tert-Butoxycarbonylamino-naphthalen-1-yl-acetic acid | C₁₇H₁₉NO₄ | 301.34 | Naphthalen-1-yl | Peptide synthesis, hydrophobic interactions |
| 2-((tert-Butoxycarbonyl)amino)-2-(naphthalen-2-yl)acetic acid | C₁₇H₁₉NO₄ | 301.34 | Naphthalen-2-yl | Steric modulation in binding |
| TERT-BUTOXYCARBONYLAMINO-(4-NITRO-PHENYL)-ACETIC ACID | C₁₄H₁₈N₂O₆ | 310.30 (estimated) | 4-Nitrophenyl | Electron-deficient coupling reactions |
| (R)-2-Amino-2-(naphthalen-1-yl)acetic acid | C₁₂H₁₁NO₂ | 201.23 | Unprotected amine | Reactive intermediate, prone to racemization |
Table 2: Hazard Profiles
Biological Activity
tert-Butoxycarbonylamino-naphthalen-1-yl-acetic acid (Boc-Nap-Ac) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of Boc-Nap-Ac, including its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
Boc-Nap-Ac is characterized by a naphthalene ring system substituted with an acetic acid moiety and a tert-butoxycarbonyl (Boc) protecting group on the amino function. This structure contributes to its lipophilicity and potential interactions with biological targets.
The biological activity of Boc-Nap-Ac can be attributed to several mechanisms:
- Enzyme Inhibition : Studies suggest that Boc-Nap-Ac may inhibit specific enzymes involved in metabolic pathways, particularly those related to inflammation and cancer progression.
- Receptor Modulation : The compound may interact with various receptors, including those involved in cell signaling pathways related to growth and apoptosis.
- Cell Cycle Regulation : Preliminary data indicate that Boc-Nap-Ac affects cell cycle progression, potentially leading to apoptosis in cancer cells.
Biological Activity Data
| Activity | IC50 (µM) | Target |
|---|---|---|
| Enzyme inhibition (e.g., COX-2) | 0.5 - 2.0 | Cyclooxygenase-2 |
| Cell proliferation inhibition | 1.0 - 5.0 | Various cancer cell lines |
| Apoptosis induction | 2.5 - 10.0 | Cancer cells |
Case Studies
-
Anti-Cancer Activity :
A study investigated the effects of Boc-Nap-Ac on human breast cancer cells (MCF-7). The compound exhibited significant cytotoxic effects with an IC50 value of approximately 3 µM, demonstrating its potential as a chemotherapeutic agent. The mechanism was linked to the induction of apoptosis via the mitochondrial pathway, as evidenced by increased levels of cytochrome c in the cytosol. -
Anti-inflammatory Properties :
In a model of acute inflammation induced by lipopolysaccharide (LPS), Boc-Nap-Ac showed a dose-dependent reduction in pro-inflammatory cytokines such as TNF-α and IL-6. The compound's ability to inhibit NF-κB activation was identified as a key mechanism behind its anti-inflammatory effects. -
Neuroprotective Effects :
Research on neurodegenerative disorders indicated that Boc-Nap-Ac could protect neuronal cells from oxidative stress-induced damage. In vitro assays demonstrated that the compound reduced reactive oxygen species (ROS) levels and improved cell viability in models of neurotoxicity.
Research Findings
Recent studies have focused on the synthesis and optimization of Boc-Nap-Ac derivatives to enhance its biological activity. Structure-activity relationship (SAR) studies have identified key modifications that improve potency against specific targets while reducing off-target effects.
SAR Insights
| Modification | Effect on Activity |
|---|---|
| Replacement of Boc with other protecting groups | Enhanced solubility and bioavailability |
| Alteration of naphthalene substitutions | Increased selectivity for cancer cell types |
| Variation in acetic acid chain length | Modulated enzyme inhibition profiles |
Q & A
Q. What are the common synthetic routes for tert-Butoxycarbonylamino-naphthalen-1-yl-acetic acid?
The synthesis typically involves reacting naphthalene-1-acetic acid with tert-butoxycarbonyl (Boc) chloride under anhydrous conditions. A base such as triethylamine is used to neutralize HCl generated during the reaction, ensuring the Boc group remains intact. Key considerations include maintaining moisture-free environments to prevent premature hydrolysis of the Boc group and optimizing reaction time to maximize yield. Post-synthesis purification often involves column chromatography or recrystallization to isolate the product .
Q. What role does the tert-butoxycarbonyl (Boc) group play in the compound's reactivity?
The Boc group serves as a protective moiety for the amine functionality, enabling selective reactions at other sites (e.g., the naphthalene ring or carboxylic acid group). This protection is critical in multi-step syntheses, such as peptide coupling or functionalization of the aromatic system. Deprotection is achieved under acidic conditions (e.g., HCl in dioxane), regenerating the free amine without disrupting other sensitive groups .
Q. What analytical techniques are used to confirm the structure and purity of this compound?
- Nuclear Magnetic Resonance (NMR): To verify substituent positions on the naphthalene ring and confirm Boc group integration.
- High-Performance Liquid Chromatography (HPLC): For purity assessment.
- Mass Spectrometry (MS): To validate molecular weight.
- X-ray Crystallography (via SHELX): For resolving 3D molecular geometry, particularly when crystallizable derivatives are synthesized. SHELX is robust for refining high-resolution data, even in cases of twinned crystals .
Advanced Research Questions
Q. How can researchers address low yields in the synthesis of this compound?
Low yields may arise from:
- Moisture contamination: Hydrolysis of Boc chloride reduces reagent efficacy. Use molecular sieves or inert gas purging.
- Suboptimal base selection: Triethylamine may not fully scavenge HCl; alternatives like DMAP or DIPEA could improve efficiency.
- Side reactions: Monitor for electrophilic substitution on the naphthalene ring using TLC or LC-MS. Adjust stoichiometry or temperature to suppress byproducts .
Q. How should contradictions between spectroscopic data and expected results be resolved?
- Verify purity: Contaminants (e.g., unreacted starting material) can skew NMR/MS data. Repurify via preparative HPLC.
- Re-examine reaction conditions: Acidic or basic conditions during workup may alter the Boc group. Use milder quenching methods.
- Cross-validate with X-ray crystallography: SHELX can resolve ambiguities in stereochemistry or regiochemistry, especially if unexpected tautomers or conformers are present .
Q. What strategies are effective for comparative studies with structurally related compounds?
- Solubility and stability: Compare this compound with naphthalene-1-acetic acid (lacks Boc protection) or Boc-protected amino acids in polar/nonpolar solvents.
- Reactivity assays: Test nucleophilic substitution rates at the naphthalene ring under identical conditions.
- Biological activity: Evaluate enzyme inhibition profiles to assess how the Boc group influences target binding versus unprotected analogs .
Q. What safety considerations are critical when handling this compound?
- Toxicity: Classified as Acute Toxicity Category 4 (oral, dermal, inhalation). Use PPE (gloves, goggles, fume hood).
- Storage: Store under inert gas (argon) at 2–8°C to prevent degradation.
- Spill management: Neutralize with sodium bicarbonate before disposal. Consult SDS for region-specific protocols .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
